molecular formula C10H12N2S B12170306 N,N,2-Trimethyl-1,3-benzothiazol-5-amine

N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Cat. No.: B12170306
M. Wt: 192.28 g/mol
InChI Key: HOIYOMZFZPQCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-Trimethyl-1,3-benzothiazol-5-amine: is a heterocyclic compound that belongs to the benzothiazole family It is characterized by a benzene ring fused to a thiazole ring, with additional methyl groups attached to the nitrogen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N,2-Trimethyl-1,3-benzothiazol-5-amine are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,2-Trimethyl-1,3-benzothiazol-5-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N,N,2-Trimethyl-1,3-benzothiazol-5-amine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents.

Medicine: this compound is investigated for its potential medicinal properties, including anti-tubercular, anti-cancer, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also explored for its applications in material science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methyl-1,3-benzothiazol-6-amine
  • 6-Ethyl-1,3-benzothiazol-2-amine
  • N,N-Dimethyl-2,1-benzisothiazol-3-amine

Comparison: N,N,2-Trimethyl-1,3-benzothiazol-5-amine is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties compared to other benzothiazole derivatives. For example, the presence of multiple methyl groups may enhance its lipophilicity and influence its interaction with biological targets .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,N,2-trimethyl-1,3-benzothiazol-5-amine

InChI

InChI=1S/C10H12N2S/c1-7-11-9-6-8(12(2)3)4-5-10(9)13-7/h4-6H,1-3H3

InChI Key

HOIYOMZFZPQCSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.